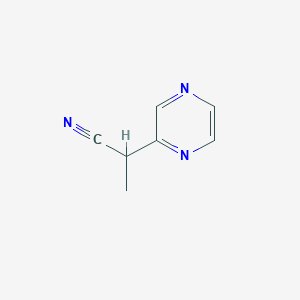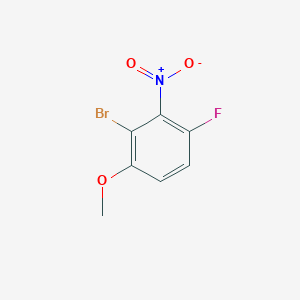![molecular formula C19H14F3N5OS B2514874 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1358401-63-4](/img/structure/B2514874.png)
2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide" is a derivative of the triazoloquinoxaline family, which is known for its diverse biological activities. The triazoloquinoxaline core is a fused heterocyclic structure that has been extensively studied for its potential therapeutic applications, including as antiallergic and adenosine receptor antagonists .
Synthesis Analysis
The synthesis of related triazoloquinoxaline derivatives typically involves the formation of the core structure followed by various functionalization reactions. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates involves a DCC coupling method and the use of N-hydroxybenzotriazole to yield good results . The synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives employs a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. Substituents on this core structure, such as the 1-methyl group and the thio-linkage in the compound of interest, can significantly influence the compound's binding affinity and selectivity towards biological targets. For example, the introduction of a 4-methoxy group on the 2-phenyl moiety and a 6-amino substituent on the benzo ring has been shown to improve the affinity towards the human A3 adenosine receptor .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinoxaline derivatives is influenced by the functional groups attached to the core structure. The presence of an acetamide group, for example, can facilitate further chemical modifications or interactions with biological targets. The synthesis of N-regioisomeric analogs through azide coupling methods indicates the potential for diverse chemical reactions involving these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinoxaline derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. The introduction of a trifluoromethyl group, as seen in the compound of interest, can enhance the compound's lipophilicity, which may affect its pharmacokinetic properties. The presence of electron-withdrawing or electron-donating substituents can also impact the compound's acidity or basicity, which in turn can influence its behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds incorporating the triazoloquinoxaline moiety have been synthesized and evaluated for their potential biological activities. For instance, derivatives of [1,2,4]Triazolo[4,3-a]quinoxaline have been explored as novel anticonvulsant agents due to their structural uniqueness and potential therapeutic effects. The synthesized compounds were characterized and assessed using models like metrazol-induced convulsions, showcasing some derivatives with promising anticonvulsant activities (Alswah et al., 2013).
Anticancer Activity
Research into triazoloquinoxaline derivatives also extends into the exploration of anticancer properties. New series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed, synthesized, and screened for their anticancer activity. The structural design aimed to meet essential requirements for anticancer activity, with some derivatives showing significant cytotoxicity against certain cancer cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Antimicrobial Activity
The synthesis of novel 3,4,5-trisubstituted triazole derivatives bearing the quinoline ring has been reported, with these compounds being evaluated for their antimicrobial activity. This research highlights the potential of such compounds in addressing microbial resistance by offering new mechanisms of action against various bacteria and fungi (Yurttaş et al., 2020).
Adenosine Receptor Antagonism
Another area of interest is the potential use of triazoloquinoxaline derivatives as adenosine receptor antagonists. These compounds have been studied for their binding affinity and selectivity towards adenosine A1 and A3 receptors, suggesting their utility in developing novel and rapid-acting antidepressant agents. Such compounds exhibit optimal activity in behavioral despair models in rats, indicative of their potential as therapeutic agents (Sarges et al., 1990).
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . It has been found to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and influence cellular processes .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can lead to changes in the DNA structure and disrupt its normal functioning .
Biochemical Pathways
Given its interaction with dna, it is likely that it affects pathways related to dna replication and transcription . The disruption of these processes can lead to changes in gene expression and potentially affect a variety of cellular functions .
Result of Action
The compound’s interaction with DNA can lead to a variety of molecular and cellular effects. For instance, it has been found to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that the compound may inhibit cell growth and division, potentially leading to cell death .
Eigenschaften
IUPAC Name |
2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5OS/c1-11-25-26-17-18(24-14-7-2-3-8-15(14)27(11)17)29-10-16(28)23-13-6-4-5-12(9-13)19(20,21)22/h2-9H,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGENBJTZPJCMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-Methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)

![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

